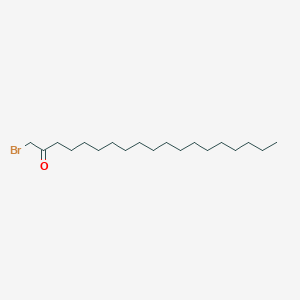
1-Bromononadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromononadecan-2-one is an organic compound belonging to the class of brominated ketones It is characterized by a long carbon chain with a bromine atom attached to the first carbon and a ketone functional group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromononadecan-2-one can be synthesized through a multi-step process involving the bromination of nonadecan-2-one. The typical synthetic route includes:
Bromination: Nonadecan-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the first carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromononadecan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of nonadecan-2-one.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Nonadecan-2-one.
Reduction: 2-Bromononadecan-2-ol.
Oxidation: Nonadecanoic acid.
Scientific Research Applications
1-Bromononadecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromononadecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential bioactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Bromododecane: A shorter chain brominated alkane with similar reactivity but different physical properties.
1-Bromohexadecane: Another brominated alkane with a different chain length and applications.
Uniqueness: 1-Bromononadecan-2-one is unique due to its specific chain length and the presence of both a bromine atom and a ketone group
Properties
CAS No. |
5365-79-7 |
|---|---|
Molecular Formula |
C19H37BrO |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-bromononadecan-2-one |
InChI |
InChI=1S/C19H37BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-18H2,1H3 |
InChI Key |
VHAUVBNSUSTZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


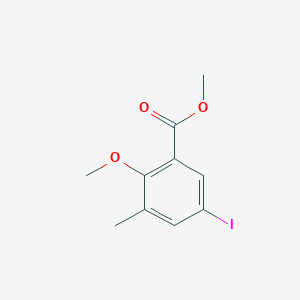

![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
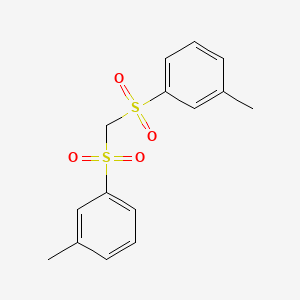
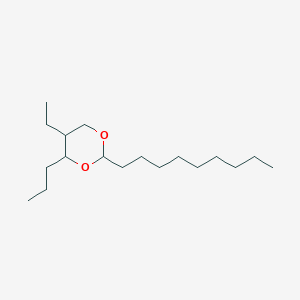
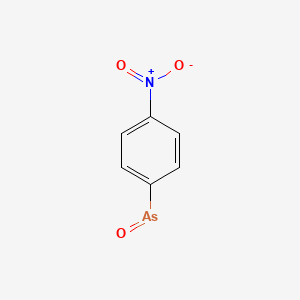
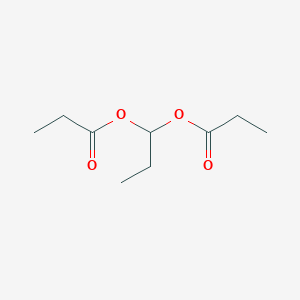
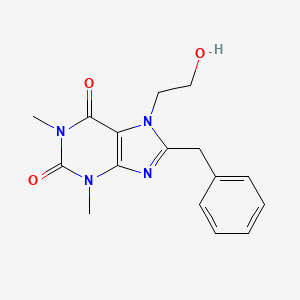
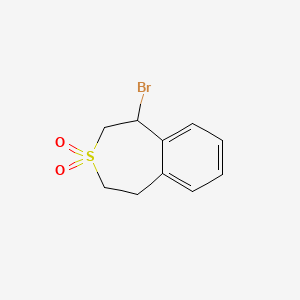
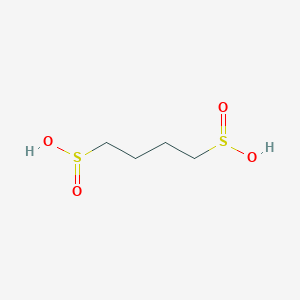
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
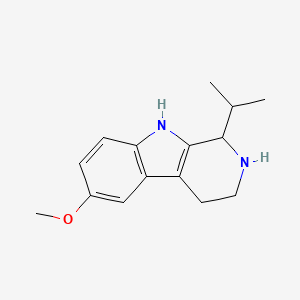
![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
